Home > Products > Screening Compounds P73340 > Didesethylflurazepam
Didesethylflurazepam - 17617-59-3

Didesethylflurazepam

Catalog Number: EVT-264480
CAS Number: 17617-59-3
Molecular Formula: C17H15ClFN3O
Molecular Weight: 331.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Didesethylflurazepam is a primary amino compound resulting from the dealkylation of both ethyl groups of the anti-insomnia drug flurazepam. It is the major metabolite of flurazepam. It has a role as a GABAA receptor agonist, an anticonvulsant, an anxiolytic drug, a sedative and a drug metabolite. It is a 1,4-benzodiazepinone, a member of monofluorobenzenes, an organochlorine compound and a primary amino compound.
Source and Classification

Didesethylflurazepam is primarily sourced from the metabolic breakdown of flurazepam, which belongs to the benzodiazepine class of drugs. Benzodiazepines are widely used for their sedative, anxiolytic, and muscle-relaxing properties. The classification of Didesethylflurazepam as a benzodiazepine derivative places it in a category known for its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system.

Synthesis Analysis

The synthesis of Didesethylflurazepam is achieved through the dealkylation of flurazepam. This process involves the following steps:

  1. Starting Material: Flurazepam serves as the precursor.
  2. Reagents: Typically, this reaction may require acidic or basic conditions to facilitate the removal of ethyl groups.
  3. Reaction Conditions: The reaction can be optimized by adjusting temperature, solvent, and concentration of reagents to maximize yield.
  4. Yield and Purification: After synthesis, Didesethylflurazepam can be purified using techniques such as recrystallization or chromatography to isolate the desired product from by-products .
Molecular Structure Analysis

The molecular structure of Didesethylflurazepam can be described as follows:

  • Chemical Formula: C18H22ClFN2O
  • Structural Features: The compound retains a benzodiazepine core but lacks the two ethyl groups present in its parent compound, flurazepam. This structural modification affects its pharmacological properties and interactions.
  • Visualization: Molecular modeling can provide insights into its three-dimensional conformation, which is crucial for understanding its binding interactions with biological targets.

Data and Analyses

The molecular structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity .

Chemical Reactions Analysis

Didesethylflurazepam participates in various chemical reactions typical of primary amines and benzodiazepines:

  1. Oxidation Reactions: It can undergo oxidation to form N-oxides or other derivatives.
  2. Reduction Reactions: The compound may also act as a substrate for reduction reactions, potentially yielding secondary or tertiary amines.
  3. Substitution Reactions: Nucleophilic substitution reactions are possible due to the presence of functional groups that can react with electrophiles.

These reactions are influenced by factors such as solvent choice, temperature, and reagent concentrations .

Physical and Chemical Properties Analysis

Didesethylflurazepam exhibits several notable physical and chemical properties:

  • Solubility: The solubility characteristics can vary based on pH and solvent conditions but generally exhibit moderate solubility in organic solvents.
  • Stability: The compound's stability may be influenced by environmental factors such as light and temperature.
  • Melting Point and Boiling Point: Specific data on melting and boiling points are essential for practical applications but require empirical determination.

These properties are critical for applications in drug formulation and development .

Applications

Didesethylflurazepam has several scientific applications:

  1. Metabolic Studies: It serves as a reference compound in studies investigating the metabolism of flurazepam and related benzodiazepines.
  2. Pharmacological Research: Investigating its effects on GABAergic activity contributes to understanding benzodiazepine pharmacodynamics.
  3. Analytical Chemistry: Used in developing analytical methods for detecting flurazepam metabolites in biological samples.
Metabolic Pathways and Pharmacokinetic Profiling

Biotransformation of Flurazepam to Didesethylflurazepam: Enzymatic Mechanisms and Dealkylation Processes

Didesethylflurazepam (DID) is the primary bioactive metabolite of the benzodiazepine hypnotic flurazepam, formed via sequential N-dealkylation reactions. The biotransformation initiates with hepatic cytochrome P450 (CYP)-mediated oxidation, predominantly by CYP3A4 and CYP2C19 isozymes [7] [10]. Flurazepam first undergoes N1-deethylation to yield monoethylflurazepam, followed by a second deethylation catalyzed by the same CYP enzymes to form DID—a primary amino compound (IUPAC name: 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one) [3] [5]. This two-step dealkylation eliminates both ethyl groups from the diethylaminoethyl side chain, resulting in DID’s distinct chemical structure characterized by a free amino group at the 1-position of the benzodiazepine core [7].

The reaction exhibits reaction specificity and stereoselectivity, hallmarks of enzymatic biotransformation. Notably, DID retains flurazepam’s core pharmacophore (chlorofluorobenzodiazepinone), explaining its sustained GABAA receptor affinity. In vitro studies confirm that DID formation is pH- and temperature-dependent, with optimal activity at physiological pH (7.4) and 37°C [9]. Microbial biotransformation studies further demonstrate that Corynebacterium spp. can mimic mammalian dealkylation pathways, underscoring the conservation of these enzymatic mechanisms across biological systems [1] [9].

Table 1: Metabolic Pathway of Flurazepam to Didesethylflurazepam

SubstrateEnzymeProductChemical Change
FlurazepamCYP3A4/CYP2C19MonoethylflurazepamN1-deethylation (-C₂H₄)
MonoethylflurazepamCYP3A4/CYP2C19Didesethylflurazepam (DID)N1-deethylation (-C₂H₄) → primary amine

Pharmacokinetic Dynamics of Didesethylflurazepam in Preclinical Models

DID exhibits prolonged pharmacokinetics compared to its parent drug, attributable to its reduced polarity and slower elimination. Key parameters from rodent and canine models include:

  • Half-life (t½): 47–100 hours in rats versus flurazepam’s 2.3 hours [7].
  • Volume of Distribution (Vd): ~22 L/kg, indicating extensive tissue penetration [6] [10].
  • Clearance (CL): 0.35 mL/min/kg, significantly lower than flurazepam’s 5.2 mL/min/kg [6].

DID’s high lipophilicity (logP ≈ 2.8) facilitates blood-brain barrier penetration, aligning with its sustained sedative effects. In rats, peak plasma concentrations (Cmax) occur 4–6 hours post-flurazepam administration, with DID constituting >60% of total circulating metabolites by 24 hours [6]. Whole-body physiologically based pharmacokinetic (PBPK) models demonstrate DID’s accumulation potential due to its slow clearance, which is primarily renal (∼80% as conjugated derivatives) [6] [7]. Notably, protein binding is moderate (∼83%), allowing significant free fractions to interact with GABAA receptors in the CNS [10].

Table 2: Pharmacokinetic Parameters of Didesethylflurazepam in Preclinical Models

ParameterRat ModelCanine ModelHuman Data
Half-life (t½)47–100 h60–120 h40–250 h
Clearance (CL)0.35 mL/min/kg0.28 mL/min/kg0.15 mL/min/kg
Volume of Distribution22 L/kg18 L/kg1.2–1.5 L/kg
Cmax (post 30 mg dose)120 ng/mL95 ng/mL55 ng/mL

Interspecies Variability in Hepatic Metabolism and Clearance Rates

Significant interspecies differences in DID formation and elimination arise from variations in CYP enzyme expression, hepatic blood flow, and conjugation efficiency:

  • Enzyme Kinetics:
  • Humans: CYP3A4 dominates flurazepam deethylation (contributing >70%), with CYP2C19 acting as a minor pathway [7] [10].
  • Rats: Orthologous CYP3A1/2 and CYP2C11 drive dealkylation, but with 3-fold higher Vmax than human enzymes [6].
  • Dogs: CYP3A12 exhibits lower affinity (Km = 48 μM) compared to human CYP3A4 (Km = 18 μM), resulting in slower DID formation [6].
  • Clearance Mechanisms:
  • Humans: Renal excretion of glucuronidated DID conjugates accounts for >75% of elimination [7].
  • Rodents: Preferential oxidation via hepatic aldo-keto reductases generates hydroxylated DID derivatives, accelerating clearance [1] [6].
  • Canines: Biliary excretion predominates (∼50%), with enterohepatic recirculation prolonging t½ [6].
  • Genetic Polymorphisms: Human CYP2C19 poor metabolizers exhibit 40% reduced DID formation, underscoring the critical impact of pharmacogenomics on metabolite exposure [7]. Microbial models (e.g., Beauveria bassiana) further highlight evolutionary divergence; these fungi metabolize DID via Baeyer-Villiger oxidation—a pathway absent in mammals [1] [9].

Properties

CAS Number

17617-59-3

Product Name

Didesethylflurazepam

IUPAC Name

1-(2-aminoethyl)-7-chloro-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one

Molecular Formula

C17H15ClFN3O

Molecular Weight

331.8 g/mol

InChI

InChI=1S/C17H15ClFN3O/c18-11-5-6-15-13(9-11)17(12-3-1-2-4-14(12)19)21-10-16(23)22(15)8-7-20/h1-6,9H,7-8,10,20H2

InChI Key

MVAUDJDXZPBWOW-UHFFFAOYSA-N

SMILES

C1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CCN

Solubility

Soluble in DMSO

Synonyms

1-(2-aminoethyl)-7-chloro-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one
desalkylflurazepam
desdialkylflurazepam
dideethylflurazepam
didesethylflurazepam
didesethylflurazepam dihydrochloride
Ro 7-1986

Canonical SMILES

C1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CCN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.